(5-METHYL-2-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE
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Overview
Description
(5-METHYL-2-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound with a molecular formula of C16H19N3O. This compound is characterized by the presence of a furan ring substituted with a methyl group and a piperazine ring substituted with a phenethyl group. It is known for its diverse applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-2-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
(5-METHYL-2-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions on the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(5-METHYL-2-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-METHYL-2-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-METHYL-2-FURYL)METHANOL: This compound has a similar furan ring structure but lacks the piperazine and phenethyl groups.
N-((5-METHYL-2-FURYL)METHYLENE)-4-PHENYL-1-PIPERAZINAMINE: This compound shares the piperazine ring but differs in the substituents on the furan ring.
Uniqueness
(5-METHYL-2-FURYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound for scientific exploration.
Properties
IUPAC Name |
(5-methylfuran-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-15-7-8-17(22-15)18(21)20-13-11-19(12-14-20)10-9-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKRTSHEIRANJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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